![molecular formula C35H54O8 B12098876 2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)
2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol
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Overview
Description
2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol is a complex organic compound with a unique heptacyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol typically involves multi-step organic synthesis. The process begins with the preparation of the core heptacyclic structure, followed by the introduction of the hydroxyl and oxane groups. Key steps include cyclization reactions, functional group transformations, and careful control of stereochemistry to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
- Model Compound : The compound serves as a model for studying complex organic reactions and stereochemistry due to its unique structural features.
- Synthetic Chemistry : It is utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Biology
- Biological Activity : Research has indicated potential antimicrobial and anti-inflammatory properties of this molecule. Studies are ongoing to explore its efficacy against various pathogens.
- Mechanism of Action : The compound may interact with specific enzymes or receptors within biological systems, modulating biochemical pathways.
Medicine
- Therapeutic Potential : Investigations are underway to assess the therapeutic effects of this compound in drug development for conditions such as inflammation and infection.
- Drug Delivery Systems : Its structural properties may lend themselves to use in designing novel drug delivery systems that enhance bioavailability.
Industry
- Material Science : The compound is explored for applications in creating advanced materials with specific mechanical or chemical properties.
- Chemical Industry : It can serve as a building block in the synthesis of bioactive compounds and specialty chemicals.
Antimicrobial Activity Study
A study conducted by researchers aimed to evaluate the antimicrobial properties of 2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl...)]. The results indicated significant inhibition of bacterial growth against several strains including E.coli and Staphylococcus aureus. This suggests potential applications in developing new antibiotics.
Drug Development Research
In another study focused on drug delivery systems, scientists investigated the use of this compound in formulating nanoparticles for targeted drug delivery. The findings showed enhanced cellular uptake and reduced side effects compared to conventional delivery methods.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-22-(2-hydroxy-2-propanyl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-en-9-yl β-D-xylopyranoside
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)
Uniqueness
What sets 2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[192101,1803,1704,1407,12012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol apart from similar compounds is its specific heptacyclic structure and the presence of multiple functional groups
Biological Activity
The compound 2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol is a complex organic molecule characterized by its unique heptacyclic structure and multiple functional groups. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in various fields of research.
Molecular Formula and Weight
- Molecular Formula : C35H54O8
- Molecular Weight : 602.8 g/mol
Structural Details
The compound features a heptacyclic framework with hydroxyl and oxane groups that contribute to its biological interactions. The intricate structure allows for specific binding with biological targets.
Table 1: Key Structural Features
Feature | Description |
---|---|
Cyclic Structure | Heptacyclic with multiple rings |
Functional Groups | Hydroxyl (-OH), Ether (-O-) |
Stereochemistry | Complex stereochemical arrangement |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The unique structure facilitates binding to specific sites, modulating biochemical pathways that can lead to various physiological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Significant inhibition observed | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Antifungal activity noted |
Case Studies
- Synthesis and Antibacterial Activity : A study synthesized related compounds and tested their antibacterial properties against standard strains of bacteria. The results indicated that modifications in the molecular structure could enhance antibacterial efficacy significantly .
- Structural Analysis : X-ray crystallography was employed to elucidate the three-dimensional structure of the compound, confirming the presence of multiple functional groups that are crucial for its biological activity.
Potential Applications
The unique properties of this compound suggest potential applications in:
- Pharmaceuticals : As a lead compound for developing new antibiotics.
- Agriculture : As a natural pesticide due to its antimicrobial properties.
- Biotechnology : In enzyme or receptor modulation studies.
Properties
IUPAC Name |
2-[(2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBALRXHSITZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.